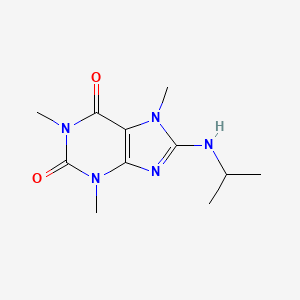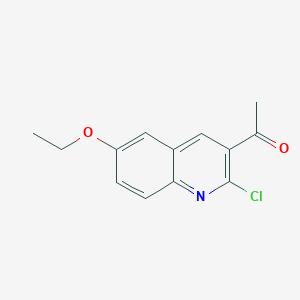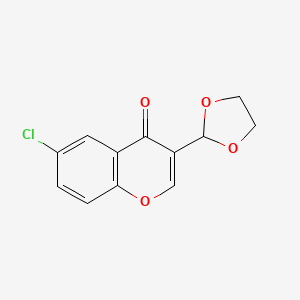
2,2'-(Azanediylbis(methylene))dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Azanediylbis(methylene))dibenzonitrile: is an organic compound with the molecular formula C16H13N3 . It is characterized by the presence of two benzonitrile groups connected by an azanediylbis(methylene) linker. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azanediylbis(methylene))dibenzonitrile typically involves the reaction of benzonitrile derivatives with a suitable azanediylbis(methylene) precursor. One common method involves the use of N,N-dimethylacetamide as a solvent and ethanol as a co-solvent. The reaction mixture is heated at elevated temperatures (around 363 K) for a specific duration (e.g., two days) to yield the desired product .
Industrial Production Methods
Industrial production methods for 2,2’-(Azanediylbis(methylene))dibenzonitrile are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,2’-(Azanediylbis(methylene))dibenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The benzonitrile groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve reagents like or .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce amines . Substitution reactions can lead to a variety of substituted benzonitrile derivatives.
科学的研究の応用
2,2’-(Azanediylbis(methylene))dibenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2’-(Azanediylbis(methylene))dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile groups can participate in various chemical reactions, leading to the formation of new compounds with distinct biological or chemical activities. The azanediylbis(methylene) linker provides structural flexibility, allowing the compound to interact with different targets effectively .
類似化合物との比較
Similar Compounds
4,4’-(Azanediylbis(methylene))dibenzoic acid: This compound has a similar structure but contains carboxylic acid groups instead of nitrile groups.
2,2’-(Azanediylbis(methylene))diphenol: This compound features hydroxyl groups instead of nitrile groups.
Uniqueness
2,2’-(Azanediylbis(methylene))dibenzonitrile is unique due to its combination of benzonitrile groups and the azanediylbis(methylene) linker. This structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
特性
IUPAC Name |
2-[[(2-cyanophenyl)methylamino]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c17-9-13-5-1-3-7-15(13)11-19-12-16-8-4-2-6-14(16)10-18/h1-8,19H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKRXBMOVMVBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
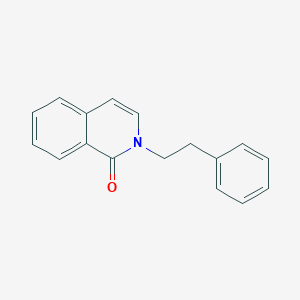
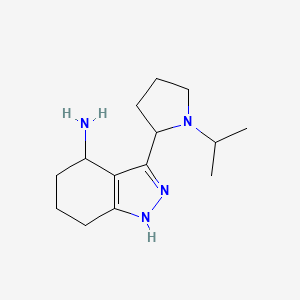
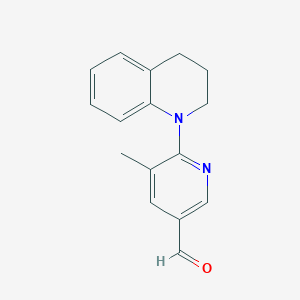


![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)
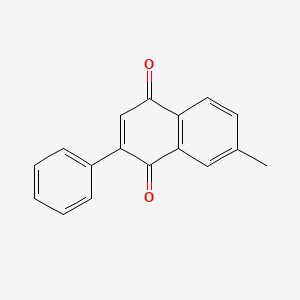
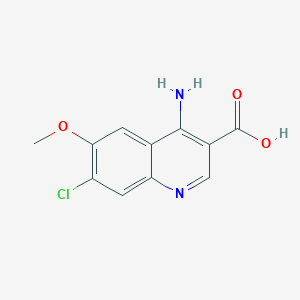

![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)
